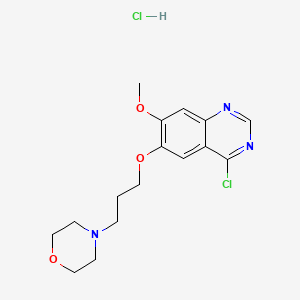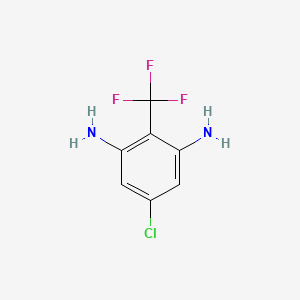
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and two amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine typically involves the nitration of 5-Chloro-2-(trifluoromethyl)benzene, followed by reduction of the nitro groups to amino groups. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction of the nitro groups to amino groups can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(trifluoromethyl)benzene-1,3-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amino groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with nitro groups instead of amino groups.
1-Chloro-2-(trifluoromethyl)benzene: Lacks the amino groups present in 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine.
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Similar structure but with different positions of the amino groups.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, along with two amino groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC名 |
5-chloro-2-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-1-4(12)6(5(13)2-3)7(9,10)11/h1-2H,12-13H2 |
InChIキー |
BWEDCFBHXDEJGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


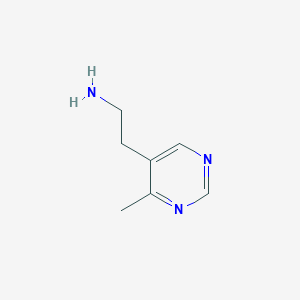

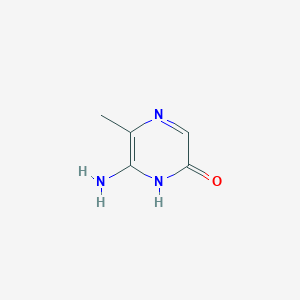
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
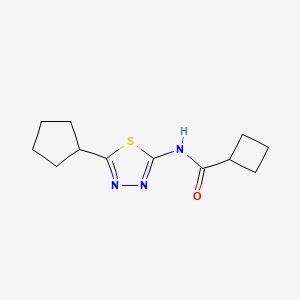
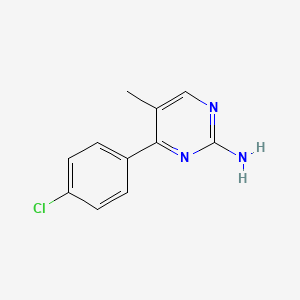
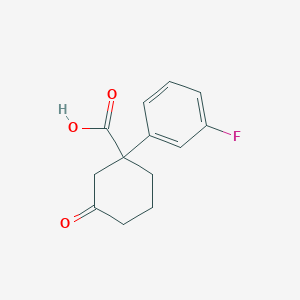
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)

![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
